[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is a synthetic N-acylpiperidine derivative that combines a 1-methylcyclopropanecarbonyl moiety with a 4-hydroxymethyl substituent on the piperidine ring. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, and a computed XLogP3-AA of 0.6.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1882648-20-5
Cat. No. B1414613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
CAS1882648-20-5
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1(CC1)C(=O)N2CCC(CC2)CO
InChIInChI=1S/C11H19NO2/c1-11(4-5-11)10(14)12-6-2-9(8-13)3-7-12/h9,13H,2-8H2,1H3
InChIKeyOKBIUPQTOVZEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol (CAS 1882648-20-5): Procurement-Ready Piperidine-Methanol Building Block


[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is a synthetic N-acylpiperidine derivative that combines a 1-methylcyclopropanecarbonyl moiety with a 4-hydroxymethyl substituent on the piperidine ring. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, and a computed XLogP3-AA of 0.6 [1]. The compound is commercially supplied as a research intermediate with a typical purity specification of 95% . The presence of the strained cyclopropanecarbonyl group and the primary alcohol handle distinguishes it from simpler piperidine-methanol building blocks.

Why Generic Piperidine-Building-Block Substitution Is Inadequate for [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol Projects


Simple piperidine-4-methanol (CAS 6457-49-4) or its N-unsubstituted analogs lack the 1-methylcyclopropanecarbonyl substituent that introduces constrained conformational rigidity and distinct lipophilicity, which directly influence target binding kinetics and cellular permeability. Regioisomeric analogs such as (1-cyclopropanecarbonylpiperidin-3-yl)methanol exhibit a different spatial orientation of the hydroxymethyl handle and a lower molecular weight (183.25 vs. 197.27 g/mol) . The methyl substitution on the cyclopropane ring of the target compound is associated with improved USP7 inhibitory activity in patent SAR disclosures [1]. Substituting a generic piperidine intermediate without verifying the methylcyclopropanecarbonyl motif risks loss of the steric and electronic features required for structure-activity relationships.

Comparator-Backed Quantitative Evidence for [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol (CAS 1882648-20-5): Data for Scientific Selection


Hydroxymethyl Regioisomer Architecture: C4 vs. C3 Substitution Directly Controls Vectorial Elaboration

The target compound carries the hydroxymethyl group at the piperidine 4-position, in contrast to the regioisomeric (1-cyclopropanecarbonylpiperidin-3-yl)methanol, which positions the hydroxymethyl at the 3-position. This regioisomeric difference dictates the trajectory of the functional handle relative to the acyl substituent, directly influencing the architecture of any elaborated ligand. The target compound also bears an additional methyl group on the cyclopropane ring (C₁₁H₁₉NO₂, MW 197.27 g/mol) compared to the comparator (C₁₀H₁₇NO₂, MW 183.25 g/mol) [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Computed Lipophilicity (XLogP3): Balanced Polarity Profile Differentiates from Unsubstituted Piperidine-4-methanol

The target compound exhibits a computed XLogP3-AA value of 0.6, indicating modest lipophilicity imparted by the methylcyclopropanecarbonyl substituent [1]. In contrast, the baseline building block 4-piperidinemethanol (CAS 6457-49-4) has a measured logP of -0.2 . The 0.8 log unit increase represents a roughly 6.3-fold higher partition coefficient, suggesting improved membrane permeability while maintaining adequate aqueous solubility for biochemical assay compatibility.

ADME Prediction Physicochemical Profiling Drug-Likeness

Patent-Disclosed Scaffold Association with USP7 Inhibition: Structural Prerequisite for Kinase and Deubiquitinase Programs

Patent US 10,766,903 B2 (ALMAC Discovery Ltd.) discloses a series of piperidine derivatives bearing methylcyclopropanecarbonyl substituents as inhibitors of ubiquitin specific protease 7 (USP7), a deubiquitinase implicated in oncogenic protein stabilization [1]. While specific IC₅₀ values for the exact target compound 1882648-20-5 are not publicly disclosed in the patent, the structural motif is explicitly claimed within the Markush structure encompassing the 1-methylcyclopropanecarbonyl piperidine core. The hydroxymethyl group at the 4-position serves as a derivatization handle for further optimization, as demonstrated by exemplified compounds with sub-micromolar USP7 inhibition.

Ubiquitin-Specific Protease 7 Cancer Therapeutics Kinase Inhibitor Discovery

Commercial Purity Benchmark and Storage Classification: Consistent 95% Specification with Non-Hazardous Transport Profile

The target compound is supplied with a minimum purity specification of 95% by AKSci (Catalog #0721EK) and is classified as non-hazardous for DOT/IATA transport . In comparison, the structurally related building block 4-piperidinemethanol is typically offered at higher purity (97-98%) , but its lower molecular weight and simpler structure necessitate separate procurement and subsequent N-acylation steps, adding synthetic burden and yield losses. The target compound integrates the N-acyl group directly, eliminating at least one synthetic transformation and the associated purification step.

Chemical Procurement Quality Assurance Laboratory Safety

High-Value Research and Industrial Application Scenarios for [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol


USP7-Focused Medicinal Chemistry Programs Requiring Pre-Validated Intermediate Scaffolds

The methylcyclopropanecarbonyl-piperidine core is explicitly claimed in USP7 inhibitor patents [1]. Procurement of CAS 1882648-20-5 as a pre-functionalized intermediate accelerates structure-activity relationship exploration by providing a direct derivatization handle (4-hydroxymethyl) for etherification, esterification, or oxidation to the aldehyde/carboxylic acid, bypassing multi-step synthesis of the N-acylpiperidine core.

Fragment-Based Drug Discovery Libraries Incorporating Constrained Cyclopropane-Piperidine Hybrids

The balanced XLogP3 of 0.6 [2] and low molecular weight (197.27 g/mol) position this compound as a rule-of-three compliant fragment with a built-in synthetic exit vector. The hydroxymethyl group enables rapid diversification through O-alkylation or Mitsunobu chemistry, while the methylcyclopropane moiety introduces three-dimensional character that enhances fragment library diversity compared to planar aromatic building blocks.

Synthetic Chemistry Laboratories Seeking Pre-Acylated Piperidine Intermediates to Reduce Step Count

For chemists constructing complex N-acylpiperidine-containing molecules, the target compound eliminates the N-acylation step that would otherwise be required when starting from 4-piperidinemethanol. The estimated reduction of one synthetic transformation, with typical amide coupling yields of 70-90% [3], can improve overall route efficiency by 10-30% in material throughput.

Neuroscience and Kinase Inhibitor Probe Synthesis Utilizing Cyclopropane-Containing Amide Bioisosteres

The cyclopropanecarbonyl group is a recognized amide bond bioisostere with enhanced metabolic stability. The target compound's structural features align with patent disclosures of cyclopropyl amide-containing CNS-active compounds, where the methylcyclopropane substitution pattern contributes to target selectivity profiles distinct from unsubstituted cyclopropane analogs [1].

Quote Request

Request a Quote for [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.